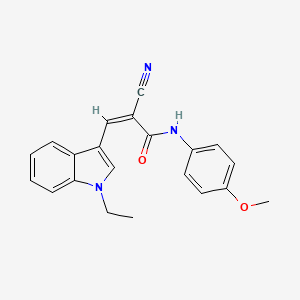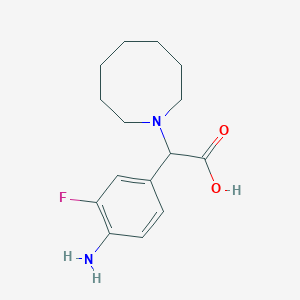![molecular formula C19H24N4O4 B5641155 N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)
N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide is a compound that belongs to a class of non-aromatic heterocyclic compounds, specifically pyrrolidin-2-ones and their derivatives. These compounds are significant due to their presence in the nuclei of many natural products and biologically active molecules, making them crucial in the synthesis of new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest involves the reaction of the methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino-propanes when heated in dioxane. This process leads to the formation of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their analogs, demonstrating the versatility in introducing various substituents into the pyrrolidin-2-one nucleus (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques like 1H NMR spectroscopy and IR spectrometry. The IR spectra contain bands corresponding to the stretching vibrations of alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups. The 1H NMR spectra reveal signals indicating the formation of derivatives of 3-hydroxy-3-pyrrolin-2-ones, with characteristic peaks for aromatic protons in the C5 substituent and related groups (Rubtsova et al., 2020).
Chemical Reactions and Properties
The reactivity of these compounds allows for various chemical transformations, enabling the synthesis of a wide range of derivatives with potential biological activities. For example, the reaction of pyridine-2(1H)-thiones with different reagents leads to the formation of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, showcasing the chemical versatility of the core pyrrolidine structure (Gad-Elkareem et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, can be influenced by the nature and position of substituents on the pyrrolidine ring. For instance, the introduction of a nitrosooxy group can lead to compounds with potential for green synthesis applications, highlighting the impact of chemical modifications on the physical properties (Natarajan et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are crucial for the further functionalization of these compounds. The enantioselective Michael reactions of chiral secondary enaminoesters with nitroethylenes, leading to pyrrolidine derivatives, exemplify the chemical reactivity and potential for creating stereochemically complex structures (Revial et al., 2000).
properties
IUPAC Name |
N-[(3S,5S)-5-(ethylcarbamoyl)-1-(furan-3-ylmethyl)pyrrolidin-3-yl]-2-methoxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-20-19(25)16-9-15(11-23(16)10-13-5-7-27-12-13)22-18(24)14-4-6-21-17(8-14)26-2/h4-8,12,15-16H,3,9-11H2,1-2H3,(H,20,25)(H,22,24)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRIBPVEQZOFGM-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=COC=C2)NC(=O)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=COC=C2)NC(=O)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)
![N-{4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5641083.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one](/img/structure/B5641101.png)
![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5641114.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)
![[(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5641147.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)

